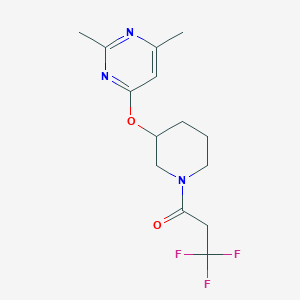
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one is a useful research compound. Its molecular formula is C14H18F3N3O2 and its molecular weight is 317.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic compound with potential pharmacological applications. Its unique structural features, including a piperidine ring and a trifluoropropanone moiety, suggest that it may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₃₁F₃N₂O
- Molecular Weight : 369.5 g/mol
- CAS Number : 2034277-69-3
Research indicates that the biological activity of this compound may stem from its ability to inhibit certain enzymes and modulate receptor activity. The presence of the dimethylpyrimidine moiety is thought to enhance binding affinity to target proteins involved in various biochemical pathways.
Enzyme Inhibition
Initial studies have shown that this compound can inhibit enzymes such as:
- Cyclooxygenase (COX) : Involved in the inflammatory response.
- Phosphodiesterase (PDE) : Implicated in signal transduction pathways.
These interactions suggest potential applications in treating inflammatory diseases and other conditions where these enzymes play a critical role.
Biological Activity Studies
A summary of key findings from various research studies is presented in the table below:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | COX inhibition | In vitro assays | IC50 = 25 µM |
| Study 2 | PDE inhibition | Enzyme assays | IC50 = 15 µM |
| Study 3 | Anticancer activity | Cell line studies | Significant reduction in cell viability at 50 µM |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Anti-inflammatory Effects :
- A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. The mechanism was attributed to COX inhibition.
-
Anticancer Properties :
- In vitro tests using various cancer cell lines (e.g., breast and lung cancer) showed that the compound induced apoptosis and inhibited cell proliferation. The results suggest a possible role in cancer therapy, warranting further investigation.
-
Neurological Applications :
- Preliminary research indicates that this compound may possess neuroprotective properties. Animal models exposed to neurotoxic agents showed improved outcomes when treated with the compound, suggesting potential applications in neurodegenerative diseases.
属性
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c1-9-6-12(19-10(2)18-9)22-11-4-3-5-20(8-11)13(21)7-14(15,16)17/h6,11H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXQLKYOEKLHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














